

Application Notes and Protocols for 6-ROX Labeling of Amine-Modified Oligonucleotides

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Compound of Interest

Compound Name: 6-ROX hydrochloride

Cat. No.: B15554228

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development.^{[1][2]} 6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye commonly used for labeling oligonucleotides.^[3] It possesses an absorbance maximum of approximately 588 nm and an emission maximum of around 608 nm, placing its fluorescence in the red region of the visible spectrum.^[3] This document provides detailed protocols and application notes for the labeling of amine-modified oligonucleotides with 6-ROX using N-hydroxysuccinimide (NHS) ester chemistry.

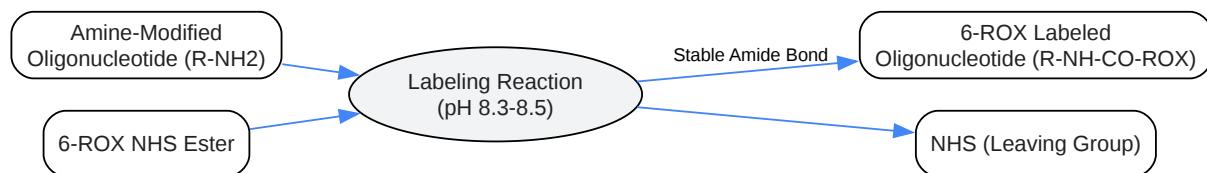
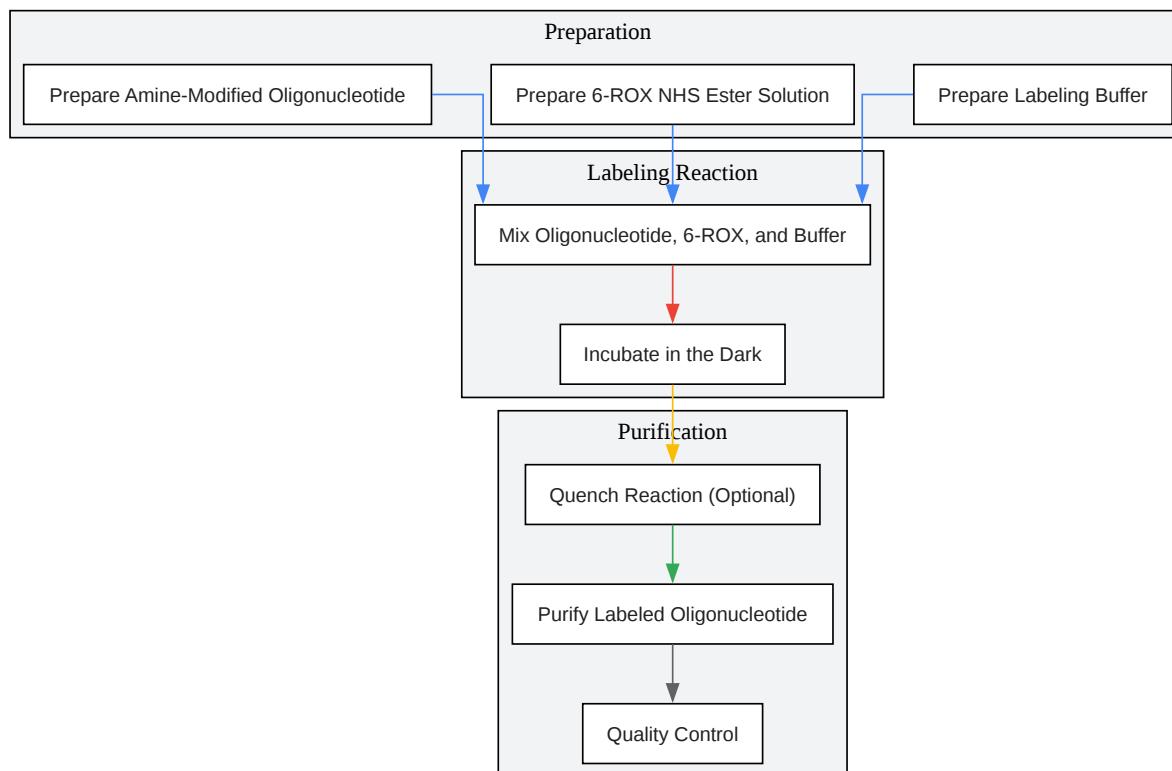
The primary application of 6-ROX labeled oligonucleotides is as probes in various molecular biology techniques, including real-time polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis.^{[1][2][3]} In qPCR, 6-ROX is often used as a passive reference dye to normalize fluorescent signals, correcting for variations in signal intensity between wells.^[3]

Principle of Labeling

The labeling reaction involves the conjugation of an amine-modified oligonucleotide with a 6-ROX NHS ester. The NHS ester reacts with the primary amine group on the oligonucleotide to form a stable amide bond.^{[4][5]} This reaction is typically carried out in a slightly basic buffer to ensure the amine group is deprotonated and thus more nucleophilic.^[4]

Experimental Workflow

The overall workflow for 6-ROX labeling of amine-modified oligonucleotides consists of several key stages: preparation of reagents, the labeling reaction, and purification of the labeled oligonucleotide.



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